1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Overview
Description
1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that features a quinoxaline ring, a thiophene ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Ring: Starting from o-phenylenediamine and a suitable diketone, the quinoxaline ring can be synthesized through a condensation reaction.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed by reacting hydrazine with an α,β-unsaturated carbonyl compound.
Coupling of Thiophene: The thiophene ring can be introduced via a cross-coupling reaction, such as a Suzuki or Stille coupling.
Final Assembly: The final step involves the coupling of the quinoxaline, thiophene, and pyrazole intermediates under appropriate conditions, often using a catalyst and specific solvents.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions for substitution reactions vary widely but may include the use of bases, acids, or catalysts such as palladium.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The quinoxaline and pyrazole rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function.
Comparison with Similar Compounds
Quinoxaline Derivatives: Compounds like 2,3-diphenylquinoxaline share the quinoxaline core and are studied for similar applications.
Thiophene Derivatives: Compounds such as 2,5-dimethylthiophene are used in materials science and organic electronics.
Pyrazole Derivatives: 3,5-dimethylpyrazole is another example, often used in coordination chemistry and as a ligand in catalysis.
Uniqueness: 1-(5-(quinoxalin-6-yl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is unique due to the combination of its three distinct heterocyclic rings, which confer a unique set of chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
1-(3-quinoxalin-6-yl-5-thiophen-3-yl-3,4-dihydropyrazol-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4OS/c1-11(22)21-17(9-15(20-21)13-4-7-23-10-13)12-2-3-14-16(8-12)19-6-5-18-14/h2-8,10,17H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBUNYKPTRNWKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC(=N1)C2=CSC=C2)C3=CC4=NC=CN=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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